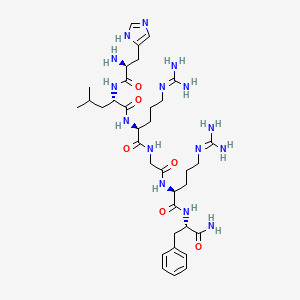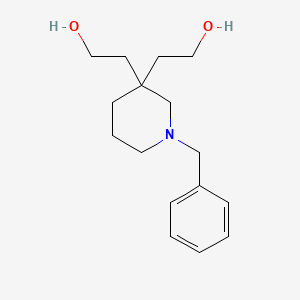
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and two ethan-1-ol groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: A simpler analog without the ethan-1-ol groups.
4-Benzylpiperidine: A structural isomer with the benzyl group at a different position.
N-Benzylpiperidine: A compound with the benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is unique due to the presence of two ethan-1-ol groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
189334-11-0 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-[1-benzyl-3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C16H25NO2/c18-11-8-16(9-12-19)7-4-10-17(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,18-19H,4,7-14H2 |
Clé InChI |
ZDHXVSJVTMNCQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


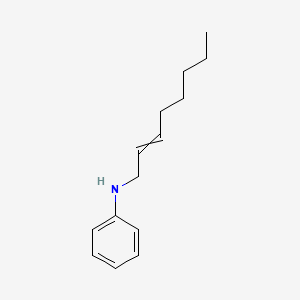



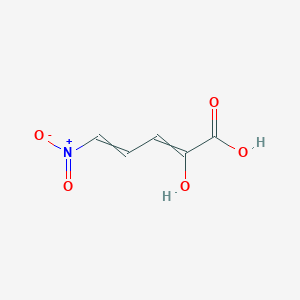



![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
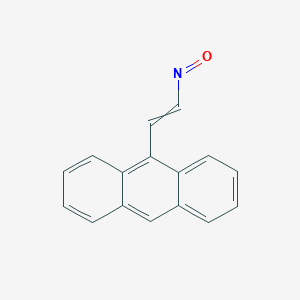
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
